Cas no 2229190-44-5 (methyl({3H-1,2,3triazolo4,5-bpyridin-6-yl}methyl)amine)

メチル({3H-1,2,3-トリアゾロ[4,5-b]ピリジン-6-イル}メチル)アミンは、複素環式化合物の一種であり、特にトリアゾロピリジン骨格を有する誘導体です。この化合物は、医薬品中間体や生物活性分子の合成において重要な役割を果たすことが期待されます。その分子構造は、高い反応性と選択性を兼ね備えており、創薬研究や有機合成化学の分野で有用なビルディングブロックとしての潜在性を有しています。また、安定性に優れ、多様な官能基導入が可能な点も特徴です。トリアゾール環とピリジン環の融合構造により、特異的な分子間相互作用が可能となり、標的タンパク質への結合親和性の向上が期待されます。

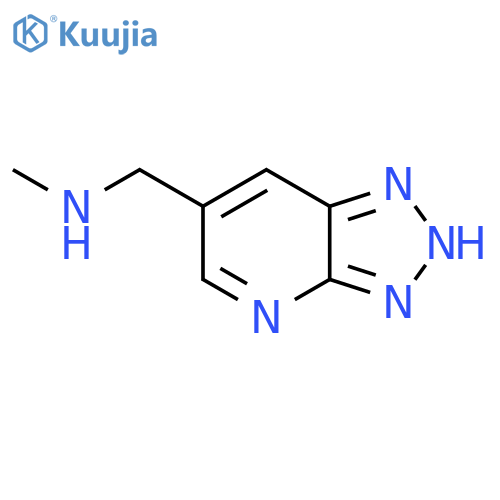

2229190-44-5 structure

商品名:methyl({3H-1,2,3triazolo4,5-bpyridin-6-yl}methyl)amine

methyl({3H-1,2,3triazolo4,5-bpyridin-6-yl}methyl)amine 化学的及び物理的性質

名前と識別子

-

- methyl({3H-1,2,3triazolo4,5-bpyridin-6-yl}methyl)amine

- methyl({3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}methyl)amine

- 2229190-44-5

- EN300-1729117

-

- インチ: 1S/C7H9N5/c1-8-3-5-2-6-7(9-4-5)11-12-10-6/h2,4,8H,3H2,1H3,(H,9,10,11,12)

- InChIKey: ROMXKKSDTIEELY-UHFFFAOYSA-N

- ほほえんだ: N(C)CC1C=NC2C(C=1)=NNN=2

計算された属性

- せいみつぶんしりょう: 163.08579531g/mol

- どういたいしつりょう: 163.08579531g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 66.5Ų

methyl({3H-1,2,3triazolo4,5-bpyridin-6-yl}methyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1729117-10.0g |

methyl({3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}methyl)amine |

2229190-44-5 | 10g |

$7065.0 | 2023-05-26 | ||

| Enamine | EN300-1729117-1.0g |

methyl({3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}methyl)amine |

2229190-44-5 | 1g |

$1643.0 | 2023-05-26 | ||

| Enamine | EN300-1729117-0.05g |

methyl({3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}methyl)amine |

2229190-44-5 | 0.05g |

$1381.0 | 2023-09-20 | ||

| Enamine | EN300-1729117-0.25g |

methyl({3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}methyl)amine |

2229190-44-5 | 0.25g |

$1513.0 | 2023-09-20 | ||

| Enamine | EN300-1729117-0.5g |

methyl({3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}methyl)amine |

2229190-44-5 | 0.5g |

$1577.0 | 2023-09-20 | ||

| Enamine | EN300-1729117-5g |

methyl({3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}methyl)amine |

2229190-44-5 | 5g |

$4764.0 | 2023-09-20 | ||

| Enamine | EN300-1729117-1g |

methyl({3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}methyl)amine |

2229190-44-5 | 1g |

$1643.0 | 2023-09-20 | ||

| Enamine | EN300-1729117-10g |

methyl({3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}methyl)amine |

2229190-44-5 | 10g |

$7065.0 | 2023-09-20 | ||

| Enamine | EN300-1729117-2.5g |

methyl({3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}methyl)amine |

2229190-44-5 | 2.5g |

$3220.0 | 2023-09-20 | ||

| Enamine | EN300-1729117-5.0g |

methyl({3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}methyl)amine |

2229190-44-5 | 5g |

$4764.0 | 2023-05-26 |

methyl({3H-1,2,3triazolo4,5-bpyridin-6-yl}methyl)amine 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

2229190-44-5 (methyl({3H-1,2,3triazolo4,5-bpyridin-6-yl}methyl)amine) 関連製品

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 624-75-9(Iodoacetonitrile)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量